Welcome to the BenchChem Online Store!
molecular formula C15H10Cl2N2 B8694517 (2E)-N-(3,4-Dichlorophenyl)-2H-quinolizin-2-imine CAS No. 62265-83-2

(2E)-N-(3,4-Dichlorophenyl)-2H-quinolizin-2-imine

Cat. No. B8694517
M. Wt: 289.2 g/mol
InChI Key: MTFYFZDTISVQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03997547

Procedure details

A solution of 2-(3,4-dichloroanilino)quinolizinium bromide (23 g, 0.062 mole) in water (1 l.) was warmed to 50°. The warm solution was stirred and treated with a 2 N solution of NaOH (400 ml). The solution precipitated a yellow-orange product and the aqueous solution was warmed at 50° for 1 hour. After cooling and filtration the air dried product weighed 18 g (100%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Cl:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][C:19]=1[Cl:20])[NH:6][C:7]1[CH:16]=[CH:15][N+:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.[OH-].[Na+]>O>[Cl:2][C:3]1[CH:4]=[C:5]([N:6]=[C:7]2[CH:16]=[CH:15][N:14]3[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]3)=[CH:8]2)[CH:17]=[CH:18][C:19]=1[Cl:20] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Br-].ClC=1C=C(NC2=CC3=CC=CC=[N+]3C=C2)C=CC1Cl
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The warm solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution precipitated a yellow-orange product
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous solution was warmed at 50° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration the air dried product

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)N=C1C=C2C=CC=CN2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.